Functional Antagonism in Platelet Aggregation
In human platelet aggregation assays, 2-(3,4-dihydroxybenzyl)imidazoline (desoxy-CI) acts as a functional antagonist, unlike its hydroxylated counterpart R(-)-CI. When platelets were unresponsive to desoxy-CI as an agonist, it inhibited aggregation induced by R(-)-CI and R(-)-NE, but not by ADP or arachidonic acid, confirming a specific α-adrenoceptor-mediated antagonism [1]. The rank order of inhibitory potencies against R(-)-NE was phentolamine > clonidine > desoxy-CI > S(+)-CI, positioning desoxy-CI as a moderately potent antagonist with selectivity over non-adrenergic stimuli [1].
| Evidence Dimension | Agonist potency (EC50) and functional antagonism in human platelets |
|---|---|
| Target Compound Data | Agonist EC50 > 35 μM; Inhibits R(-)-NE-induced platelet aggregation (rank order: phentolamine > clonidine > desoxy-CI > S(+)-CI) |
| Comparator Or Baseline | R(-)-CI (Catecholimidazoline): EC50 = 7.5 μM (agonist); R(-)-NE (Norepinephrine): EC50 = 1.3 μM; Phentolamine (reference antagonist) |
| Quantified Difference | Agonist potency of desoxy-CI is >4.6-fold weaker than R(-)-CI (EC50 >35 μM vs 7.5 μM). Antagonist potency of desoxy-CI exceeds that of S(+)-CI but is less than clonidine and phentolamine. |
| Conditions | Human platelet aggregation and serotonin release assay; concentration-response curves. |
Why This Matters
This functional switch from agonist to antagonist uniquely qualifies desoxy-CI as a tool for probing α2-adrenoceptor antagonism without confounding agonist activity.
- [1] Chang-Ho, A., Hamada, A., Miller, D. D., & Feller, D. R. (1986). Alpha-adrenoceptor-mediated actions of optical isomers and desoxy analogs of catecholimidazoline and norepinephrine in human platelets: In vitro. Biochemical Pharmacology, 35(22), 4095-4102. View Source
